molecular formula C13H12FNO2 B2497158 Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate CAS No. 15297-64-0

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate

Cat. No.: B2497158
CAS No.: 15297-64-0
M. Wt: 233.242
InChI Key: YEFJIISUCYHBLT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate is a useful research compound. Its molecular formula is C13H12FNO2 and its molecular weight is 233.242. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Assembly and Crystal Structure Analysis

A study on ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a compound closely related to ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate, reveals its supramolecular assembly, characterized by a three-dimensional network governed by various noncovalent interactions such as hydrogen bonds and π⋯π stacking. These interactions are crucial for stabilizing the molecular conformation and the self-assembly process. The Z isomer of this compound was specifically analyzed, showing the significance of these interactions in the crystal packing, as evidenced by Hirshfeld surface analysis and DFT calculations (Matos et al., 2016).

Non-hydrogen Bonding Interactions in Crystal Packing

The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, a compound structurally similar to this compound, demonstrates the prevalence of N⋯π and O⋯π interactions over "directed" hydrogen bonding. These findings highlight the importance of rare non-hydrogen bonding interactions in the organization of molecular crystals, offering insights into the structural behavior of this compound derivatives (Zhang et al., 2011).

Synthesis and Mesomorphic Properties of Liquid Crystals

Research on but-3-enyl-based fluorinated biphenyl liquid crystals, which include structural elements similar to this compound, highlights the synthesis and evaluation of these compounds for their potential use in liquid crystal display mixtures. The study underscores the influence of lateral fluoro substituents and the but-3-enyl terminal group on the mesomorphic properties, such as low melting points and high clearing points, of these liquid crystals (Jiang et al., 2012).

Synthesis of Fluorinated Polymers

The synthesis of new fluorinated monomers, which contain a fluorinated chain and a mesogenic moiety similar to the structure of this compound, aims at producing side chain liquid crystalline polysiloxanes. These compounds exhibit smectogen properties, indicating the effect of fluorinated moieties and the rigid mesogenic core on their liquid crystalline behavior. This research provides a foundation for understanding how similar structural features in this compound might influence its polymerization and material properties (Bracon et al., 2000).

Safety and Hazards

Ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate is classified under GHS07 and carries a warning signal word . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-(4-fluorophenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFJIISUCYHBLT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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